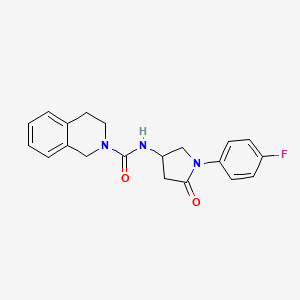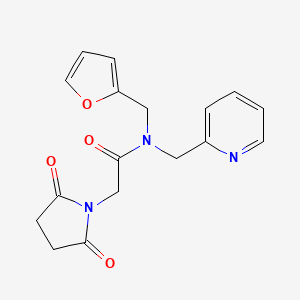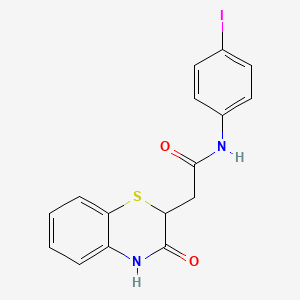![molecular formula C12H14O2 B2712533 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid CAS No. 115044-28-5](/img/structure/B2712533.png)
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane-4-carboxylic acid is a complex polycyclic compound characterized by its unique cage-like structure. This compound is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of cycloadditions and reductions. For example, cyclopentadiene and 1,4-benzoquinone can be used as starting materials, undergoing Diels-Alder and [2+2] photo-cycloaddition reactions, followed by Huang-Minlong reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
化学反応の分析
Types of Reactions
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic structures and their reactivity.
Biology: Its derivatives are explored for potential biological activity, including as enzyme inhibitors or drug candidates.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane-4-carboxylic acid involves its interaction with specific molecular targets. Its rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and derivative used.
類似化合物との比較
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane : Another polycyclic compound with a similar cage structure.
- Trishomocubane : A related compound with a slightly different arrangement of carbon atoms.
Uniqueness
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane-4-carboxylic acid is unique due to its specific arrangement of carbon atoms and the presence of a carboxylic acid functional group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds .
特性
IUPAC Name |
pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-9-5-1-3-4-2-6(7(3)9)10(11)8(4)5/h3-11H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRLEFMPOXWIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C4C5C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
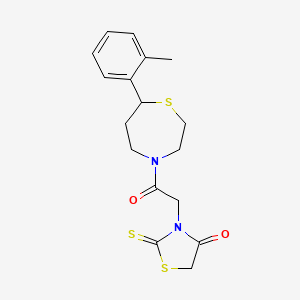
![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/new.no-structure.jpg)
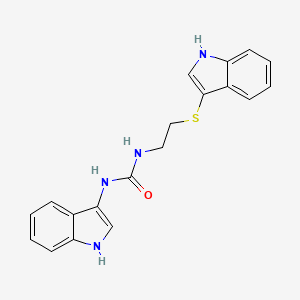
![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)
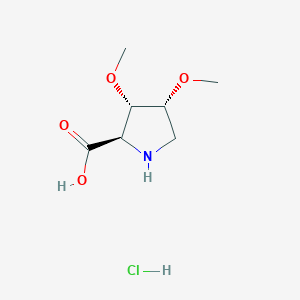
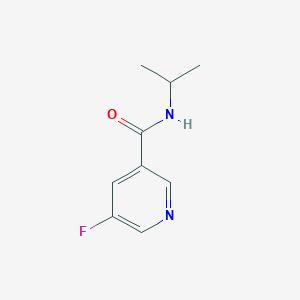
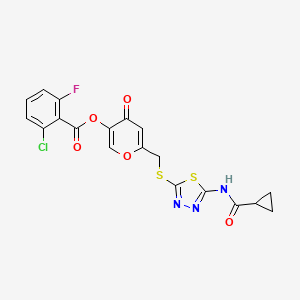
![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)
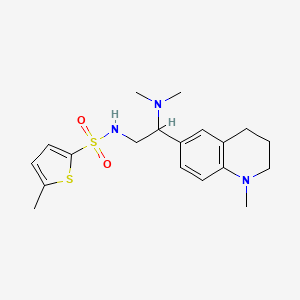
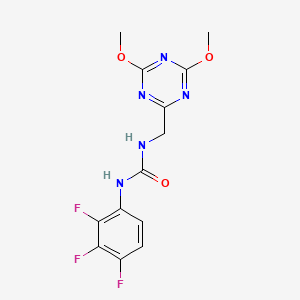
![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)
